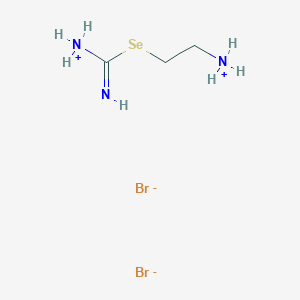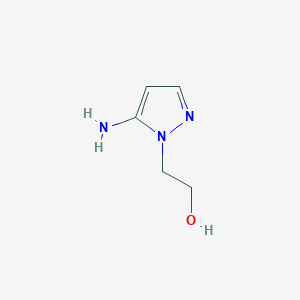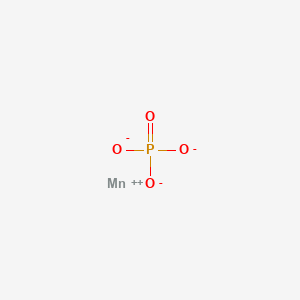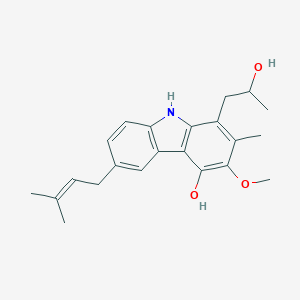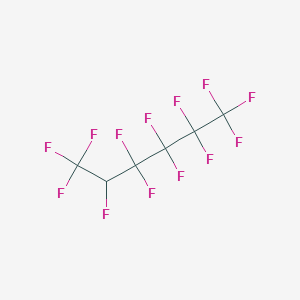
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a fluorinated solvent with a molecular formula of C6F13H. It is a colorless liquid that is non-flammable, non-corrosive, and has a low toxicity level. HFE-7300 has gained significant attention in scientific research due to its unique properties, including its high boiling point, low surface tension, and excellent solvency power for a wide range of organic and inorganic compounds.
Mechanism of Action
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane acts as a solvent by dissolving solutes through a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. It has a high boiling point and low surface tension, which allows it to penetrate tight spaces and clean surfaces effectively. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane also has a low dielectric constant, which makes it an excellent solvent for non-polar compounds.
Biochemical and Physiological Effects
Studies have shown that 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has a low toxicity level and is not harmful to humans or the environment. It has been extensively tested for its effects on human health, and no adverse effects have been reported. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is not metabolized by the body and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several advantages for lab experiments, including its excellent solvency power, low toxicity level, and non-flammable nature. It is also environmentally friendly and does not contribute to ozone depletion. However, 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has some limitations, including its high cost and limited availability.
Future Directions
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several potential future directions, including its use as a solvent in various industries, such as electronics, aerospace, and pharmaceuticals. It can also be used as a cleaning agent for precision parts and equipment. Further research is needed to explore its potential applications and to develop more efficient synthesis methods to reduce its cost and increase its availability.
Conclusion
In conclusion, 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, or 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, is a unique solvent with excellent solvency power and low toxicity level. It has gained significant attention in scientific research due to its unique properties and potential applications in various industries. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several advantages for lab experiments, including its non-flammable nature and environmentally friendly properties. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore its potential applications and to develop more efficient synthesis methods to reduce its cost and increase its availability.
Synthesis Methods
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is synthesized by reacting 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-4-iodohexane with potassium tert-butoxide in a solvent mixture of tert-butanol and water. The reaction is carried out under an inert atmosphere and at a temperature of 50-60°C. The resulting product is purified by distillation to obtain pure 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has been widely used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic and inorganic compounds, making it useful for various applications. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is commonly used as a substitute for traditional solvents, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are known to deplete the ozone layer.
properties
CAS RN |
1998-54-5 |
|---|---|
Product Name |
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane |
Molecular Formula |
C6HF13 |
Molecular Weight |
320.05 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6HF13/c7-1(3(10,11)12)2(8,9)4(13,14)5(15,16)6(17,18)19/h1H |
InChI Key |
UIJKENUZXJTGFY-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







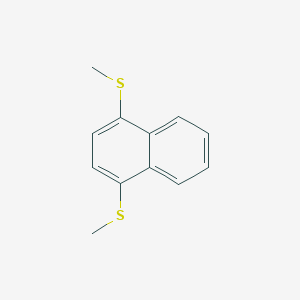
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)



